molecular formula C15H16N4OS B4376855 3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE

3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE

Cat. No.: B4376855
M. Wt: 300.4 g/mol
InChI Key: ACZRRBVXMNZKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring fused with a quinazolinone moiety, along with a mercapto group, which contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the pyrazole ring, followed by its fusion with a quinazolinone derivative. The mercapto group is then introduced through thiolation reactions using reagents like thiourea or hydrogen sulfide under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE undergoes several types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the quinazolinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE: shares structural similarities with other quinazolinone derivatives and pyrazole-containing compounds.

    Quinazolinone Derivatives: Compounds like 2-mercapto-3-phenylquinazolinone, which also contain a quinazolinone core with a mercapto group.

    Pyrazole Derivatives: Compounds such as 1-ethyl-3,5-dimethylpyrazole, which share the pyrazole ring structure.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct reactivity and potential applications. The presence of both the pyrazole and quinazolinone rings, along with the mercapto group, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industry.

Properties

IUPAC Name

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-4-18-10(3)13(9(2)17-18)19-14(20)11-7-5-6-8-12(11)16-15(19)21/h5-8H,4H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZRRBVXMNZKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)N2C(=O)C3=CC=CC=C3NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE
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3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE
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3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE
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3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE
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3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE

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